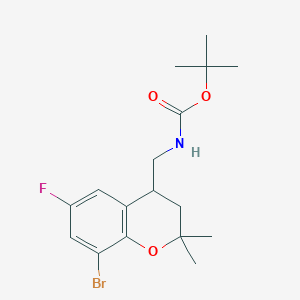
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C17H23BrFNO3 It is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butyl carbamate group attached to a chroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated intermediate.
Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the final carbamate product.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The chroman ring system can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different chroman derivatives .
Scientific Research Applications
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The carbamate group may also play a role in modulating its activity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
- tert-Butyl ((2-bromo-5-methylthiazol-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is unique due to its specific combination of bromine, fluorine, and tert-butyl carbamate groups attached to a chroman ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H23BrFNO3 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
tert-butyl N-[(8-bromo-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H23BrFNO3/c1-16(2,3)23-15(21)20-9-10-8-17(4,5)22-14-12(10)6-11(19)7-13(14)18/h6-7,10H,8-9H2,1-5H3,(H,20,21) |
InChI Key |
RVZPIKBIXCSAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=CC(=C2)F)Br)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















